

A Technical Guide to *cis*-beta-Farnesene: Identification, Properties, and Biological Significance

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *cis*-beta-Farnesene

Cat. No.: B1238244

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For Researchers, Scientists, and Drug Development Professionals

Introduction

***cis*-beta-Farnesene** is a sesquiterpene hydrocarbon that plays a significant role in various biological processes. As a volatile organic compound, it is a key component of the essential oils of many plants and is also utilized by insects as a semiochemical. This technical guide provides an in-depth overview of ***cis*-beta-farnesene**, focusing on its identification, physicochemical properties, and relevant biological pathways. The information presented herein is intended to serve as a comprehensive resource for professionals in research, drug development, and related scientific fields.

Chemical Identification and Properties

The definitive identification of ***cis*-beta-farnesene** is established by its unique CAS Registry Number. Its fundamental chemical and physical properties are summarized below.

Property	Value	Source
CAS Registry Number	28973-97-9	[1][2][3][4]
Molecular Formula	C15H24	[1][3][4]
Molecular Weight	204.3511 g/mol	[1][3][4]
IUPAC Name	(6Z)-7,11-dimethyl-3-methylidenedodeca-1,6,10-triene	[5]
Synonyms	(Z)- β -Farnesene, (6Z)-7,11-Dimethyl-3-methylene-1,6,10-dodecatriene, β -cis-Farnesene, β -(Z)-Farnesene	[1][2][3][4]

Spectroscopic and Chromatographic Data for Identification

The accurate identification of **cis-beta-farnesene** relies on a combination of chromatographic and spectroscopic techniques. Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are the most powerful methods for its characterization.

Gas Chromatography-Mass Spectrometry (GC-MS) Data

GC-MS analysis provides both the retention time, which is characteristic under specific chromatographic conditions, and a mass spectrum, which serves as a molecular fingerprint.

Parameter	Value
Kovats Retention Index (Standard Non-polar Column)	1420 - 1476
Major Mass Spectral Fragments (m/z)	41, 69

Note: Kovats retention indices can vary depending on the specific GC column and conditions used.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. While specific chemical shift values for **cis-beta-farnesene** require access to dedicated spectroscopic databases, general ranges for key proton and carbon environments are presented below.

Nucleus	Chemical Shift Range (ppm)
¹ H NMR	
Vinyl Protons	4.5 - 6.5
Allylic Protons	1.8 - 2.5
Methyl Protons	1.5 - 1.8
¹³ C NMR	
Alkene Carbons	110 - 150
Aliphatic Carbons	10 - 40

Experimental Protocols

Isolation of cis-beta-Farnesene from Plant Material

cis-beta-Farnesene can be isolated from various plant sources, such as chamomile, using several extraction techniques. The choice of method depends on the desired purity, yield, and available equipment.

1. Steam Distillation

- Principle: This method is suitable for the extraction of volatile compounds like farnesene. Steam is passed through the plant material, causing the volatile oils to vaporize. The mixture of steam and oil is then condensed and collected.
- Protocol:

- Fresh or dried plant material is packed into a still.
- Pressurized steam is introduced into the still.
- The steam ruptures the oil-containing glands of the plant material, releasing the volatile farnesene.
- The resulting mixture of steam and essential oil is passed through a condenser.
- The condensate, consisting of an aqueous layer (hydrosol) and the essential oil layer, is collected in a separatory funnel.
- The essential oil layer containing farnesene is separated from the hydrosol.
- The collected essential oil is dried over anhydrous sodium sulfate to remove residual water.

2. Solvent Extraction

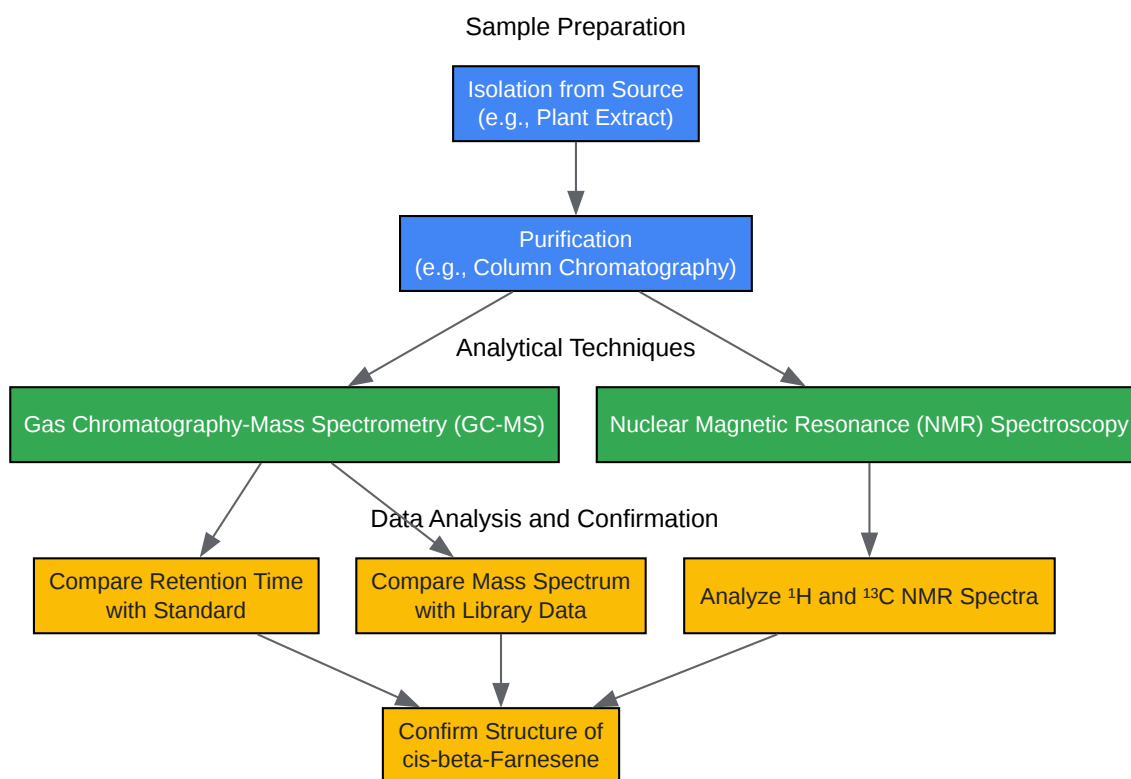
- Principle: This method utilizes an organic solvent to dissolve the essential oils from the plant matrix.
- Protocol:
 - The plant material is ground to increase the surface area for extraction.
 - The ground material is macerated in a suitable solvent (e.g., ethanol, hexane, or dichloromethane) for a defined period.
 - The mixture is filtered to separate the plant debris from the solvent extract.
 - The solvent is removed from the filtrate using a rotary evaporator under reduced pressure to yield the crude extract.
 - Further purification of the crude extract can be achieved using column chromatography.

3. Supercritical Fluid (CO₂) Extraction

- Principle: This technique uses supercritical carbon dioxide as a solvent. Supercritical CO₂ has properties of both a liquid and a gas, allowing for efficient extraction with high selectivity and no residual solvent.
- Protocol:
 - The plant material is placed in an extraction vessel.
 - Supercritical CO₂ is passed through the vessel, dissolving the farnesene.
 - The farnesene-rich supercritical CO₂ is then passed into a separator where the pressure is reduced.
 - The reduction in pressure causes the CO₂ to return to its gaseous state, leaving behind the farnesene-containing extract.
 - The gaseous CO₂ can be recycled for further extractions.

Identification and Characterization Workflow

The following workflow outlines the steps for the definitive identification of **cis-beta-farnesene** in an isolated sample.



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Workflow for the identification of ***cis-beta-farnesene***.

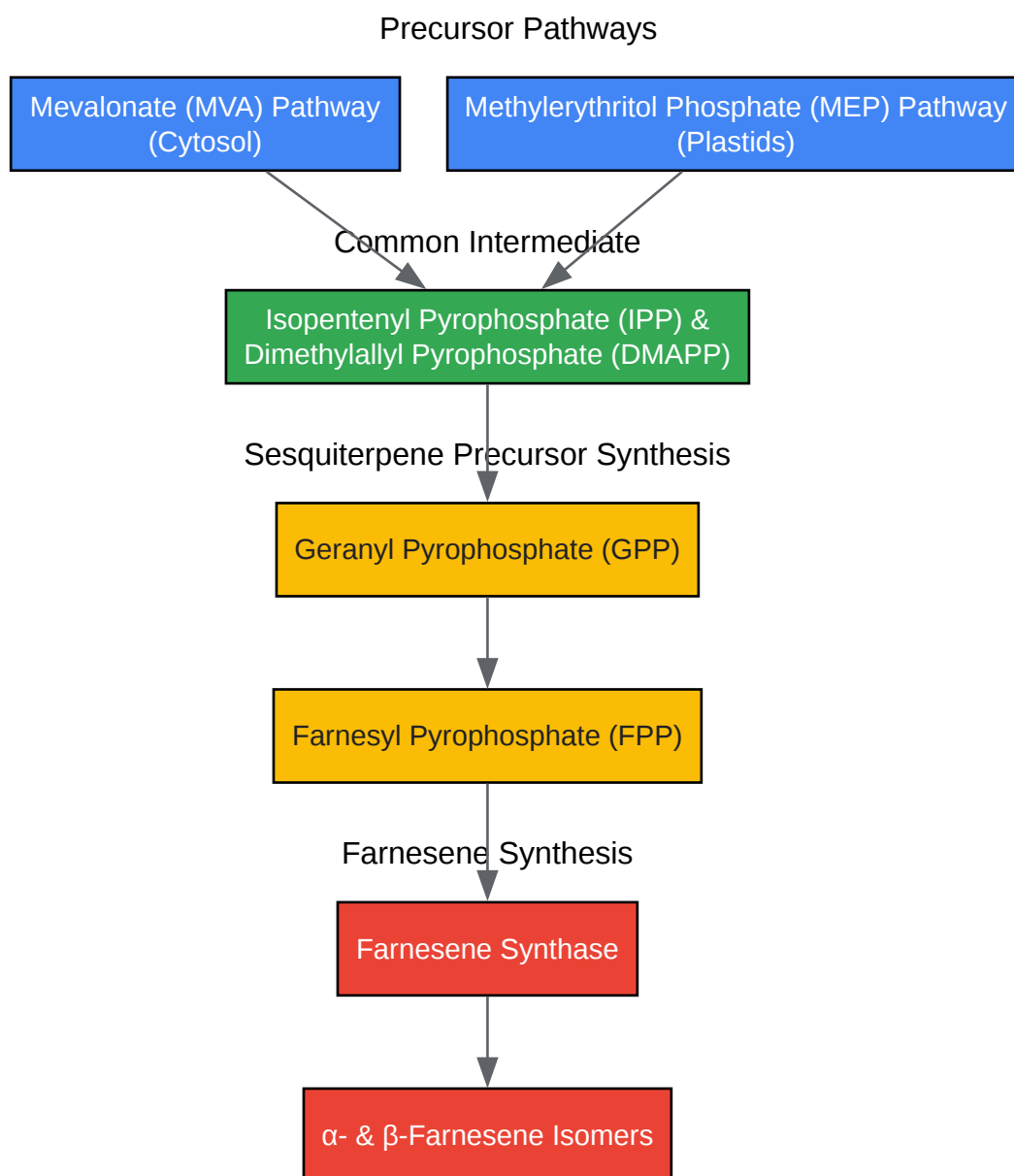
Biological Significance and Signaling Pathways

cis-beta-Farnesene is a biologically active molecule involved in various ecological interactions. Its biosynthesis in plants and its role as an insect pheromone are of particular interest to researchers.

Biosynthesis of Farnesene

Farnesenes are synthesized in plants and other organisms through the isoprenoid biosynthesis pathway. The immediate precursor for all sesquiterpenes, including farnesene, is farnesyl pyrophosphate (FPP).[1] The synthesis of FPP occurs through two main pathways: the

mevalonate (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in the plastids.[1] FPP is then converted to various farnesene isomers by the action of specific farnesene synthase enzymes.[6][7]

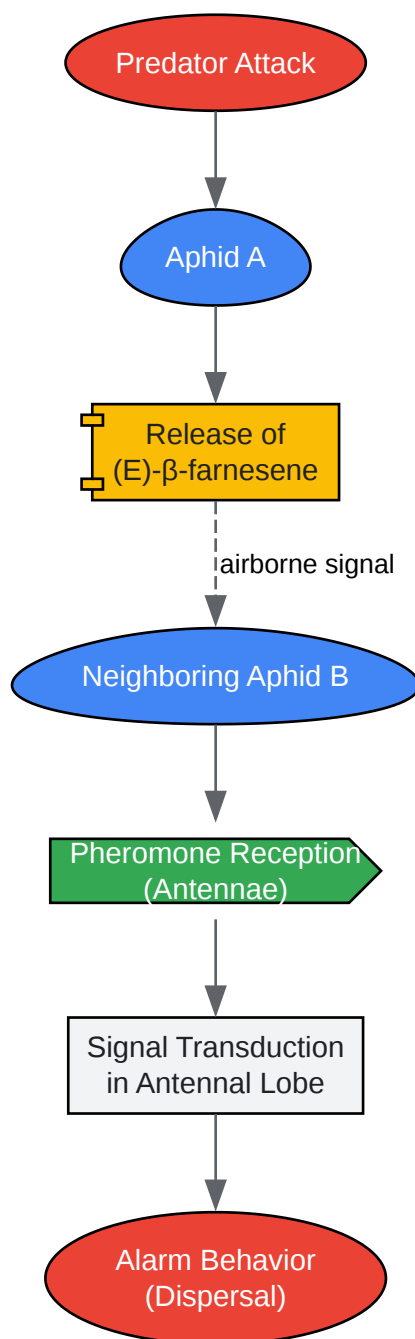


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Simplified biosynthesis pathway of farnesene.

Role as an Insect Alarm Pheromone

(E)- β -farnesene, a stereoisomer of **cis-beta-farnesene**, is a well-documented alarm pheromone in many species of aphids.[2][8] When an aphid is attacked by a predator, it releases (E)- β -farnesene, which triggers an alarm response in nearby aphids, causing them to disperse.[2] This chemical signaling is a crucial defense mechanism for aphid colonies.



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- To cite this document: BenchChem. [A Technical Guide to cis-beta-Farnesene: Identification, Properties, and Biological Significance]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1238244#cis-beta-farnesene-cas-number-and-identification]

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